Sodium undecylenate

Catalog No.
S1903774
CAS No.
3398-33-2
M.F
C11H19NaO2
M. Wt
206.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium undecylenate

CAS Number

3398-33-2

Product Name

Sodium undecylenate

IUPAC Name

sodium;undec-10-enoate

Molecular Formula

C11H19NaO2

Molecular Weight

206.26 g/mol

InChI

InChI=1S/C11H20O2.Na/c1-2-3-4-5-6-7-8-9-10-11(12)13;/h2H,1,3-10H2,(H,12,13);/q;+1/p-1

InChI Key

DKYPZNSPQXLRRQ-UHFFFAOYSA-M

SMILES

C=CCCCCCCCCC(=O)[O-].[Na+]

Canonical SMILES

C=CCCCCCCCCC(=O)[O-].[Na+]

Sodium undecylenate is a sodium salt of undecylenic acid, which is an unsaturated fatty acid with the chemical formula C₁₁H₂₀O₂. It is primarily used in various industrial and pharmaceutical applications due to its antifungal and antibacterial properties. This compound is notable for its presence in natural sources such as human sweat and castor oil, where it plays a role in skin health and microbial balance. Sodium undecylenate appears as a white to off-white powder and is soluble in water, making it suitable for various formulations in cosmetics and pharmaceuticals.

The exact mechanism of action of sodium undecylenate against fungi is not fully understood, but several theories exist. One theory suggests it disrupts the fungal cell wall by interacting with phospholipids, leading to leakage of cellular contents and cell death. Another theory proposes it may inhibit the growth of fungal hyphae (filaments) by affecting their enzymatic activity []. Further research is needed to definitively elucidate its antifungal mechanism.

Typical of fatty acid salts:

  • Oxidation: Sodium undecylenate can undergo oxidation reactions, which may lead to the formation of various oxidation products depending on the conditions (e.g., temperature, presence of catalysts) .
  • Esterification: It can react with alcohols to form esters, which are important in the synthesis of various derivatives used in cosmetics and pharmaceuticals.
  • Neutralization: As a salt, it can engage in neutralization reactions with acids, potentially forming new compounds that could have different biological activities.

Sodium undecylenate exhibits significant biological activity, particularly as an antifungal agent. It is effective against a range of fungal pathogens, making it valuable in treating skin infections such as athlete's foot and ringworm. Its mechanism of action involves disrupting the integrity of fungal cell membranes, leading to cell death. Additionally, it has been reported to possess antibacterial properties, contributing to its use in personal care products aimed at maintaining skin health.

Sodium undecylenate can be synthesized through several methods:

  • Neutralization of Undecylenic Acid: This method involves reacting undecylenic acid with sodium hydroxide or sodium carbonate to produce sodium undecylenate.
  • Extraction from Natural Sources: It can be isolated from castor oil through vacuum distillation, where undecylenic acid is obtained first and subsequently converted into its sodium salt.
  • Chemical Modification: Undecylenic acid can also be chemically modified using various reagents to yield sodium undecylenate.

Sodium undecylenate has diverse applications across several industries:

  • Pharmaceuticals: Used as an antifungal agent in topical formulations for treating dermatological conditions.
  • Cosmetics: Functions as a preservative and antimicrobial agent in skin care products, shampoos, and deodorants.
  • Food Industry: Occasionally utilized as a food preservative due to its antimicrobial properties.

Interaction studies involving sodium undecylenate have focused on its efficacy against various microorganisms. Research indicates that it can enhance the effectiveness of other antifungal agents when used in combination therapies. Additionally, studies have shown that it does not exhibit significant toxicity towards human cells at therapeutic concentrations, making it a safe option for topical applications .

Sodium undecylenate shares similarities with several other compounds that possess antifungal and antimicrobial properties. Here are some comparable compounds:

CompoundStructureKey Properties
Calcium undecylenateC₁₁H₁₉CaO₂Antifungal; used similarly in dermatological applications.
Undecylenic acidC₁₁H₂₀O₂Parent compound; exhibits similar antifungal activity.
Sodium caprylateC₈H₁₅NaO₂Antimicrobial; used as a preservative in food and cosmetics.
Sodium lauryl sulfateC₁₂H₂₅NaO₄SSurfactant; widely used in personal care products but with different mechanisms of action.

Uniqueness of Sodium Undecylenate

Sodium undecylenate is unique due to its specific structure that incorporates an unsaturated fatty acid moiety, which enhances its ability to disrupt fungal cell membranes effectively. This characteristic differentiates it from saturated fatty acid salts and other surfactants that may not possess the same level of antifungal efficacy.

Sodium undecylenate represents a critical chemical compound derived from undecylenic acid through various synthetic methodologies. The synthesis and manufacturing processes encompass multiple approaches, from radical polymerization techniques to large-scale industrial production methods [1] [2]. Understanding these processes is essential for optimizing yield, purity, and economic viability in commercial applications.

Radical Polymerization Methods

Radical polymerization serves as a fundamental approach for synthesizing sodium undecylenate and its polymeric derivatives. This method involves the formation of polymer chains through free radical initiation, propagation, and termination mechanisms [3] [4]. The process demonstrates particular significance in producing poly(sodium undecylenate) materials with controlled molecular weights and specific functional properties.

Monomer Preparation from Undecylenic Acid

The preparation of sodium undecylenate monomer from undecylenic acid requires careful neutralization procedures to ensure complete conversion while maintaining structural integrity [1] [2]. Undecylenic acid, an eleven-carbon monounsaturated fatty acid naturally occurring in castor oil, serves as the primary starting material for this synthesis [5] [6].

The conversion process involves dissolving undecylenic acid in a minimum quantity of 1.0 M sodium hydroxide solution [1] [2]. This neutralization reaction proceeds according to the stoichiometric relationship between the carboxylic acid group and the sodium hydroxide base. The reaction conditions must be carefully controlled to prevent decomposition of the terminal double bond, which is essential for subsequent polymerization reactions [7] [4].

The molecular structure of sodium undecylenate (C₁₁H₁₉NaO₂) with a molecular weight of 206.26 g/mol provides specific reactivity characteristics [8] [9] [10]. The compound exists as a white to off-white powder that is readily soluble in water, facilitating subsequent processing steps [8] [11] [12].

PropertyValueReference
Chemical FormulaC₁₁H₁₉NaO₂ [8] [13]
Molecular Weight (g/mol)206.26 [8] [9] [10]
Physical StateSolid powder [8] [11]
Solubility in WaterSoluble [12] [14]
Storage Temperature (°C)-20°C [8] [11]

Role of Ammonium Persulfate Initiator

Ammonium persulfate functions as a highly effective radical initiator in the polymerization of sodium undecylenate [15] [16] [17]. This inorganic peroxide compound decomposes thermally to generate sulfate radicals (SO₄- ⁻) that initiate the polymerization process through interaction with the vinyl group of the monomer [15] [18] [19].

The mechanism of ammonium persulfate initiation involves thermal decomposition at elevated temperatures, typically around 60°C, where the peroxide bond cleaves homolytically to produce two sulfate radical anions [15] [20]. These highly reactive species add to the double bond of sodium undecylenate, creating a carbon-centered radical that propagates the polymerization chain [21] [22].

Research demonstrates that ammonium persulfate concentration significantly influences both the reaction rate and the molecular weight distribution of the resulting polymer [1] [2] [18]. In optimized conditions, 0.5021 g of ammonium persulfate per 10.0200 g of undecylenic acid provides effective initiation while maintaining reasonable polymerization rates [1] [2].

The initiation efficiency of ammonium persulfate depends on several factors including temperature, pH, and the presence of reducing agents [20] [19]. Studies indicate that the decomposition rate follows first-order kinetics with respect to persulfate concentration, and the resulting radical concentration directly correlates with polymerization rate [21] [22].

ParameterValueReference
InitiatorAmmonium Persulfate [1] [2]
Initiator Concentration (g)0.5021 [1] [2]
Temperature (°C)60 [1] [2]
Time (hours)48 [1] [2]
Product Yield (%)57.6 [1] [2]

Industrial-Scale Production Techniques

Industrial-scale production of sodium undecylenate requires sophisticated manufacturing processes that ensure consistent quality, high yield, and cost-effectiveness [23] [24] [25]. Current commercial production methods have evolved from laboratory-scale syntheses to multi-kilogram batch processes, with continuing development toward continuous production systems [23] [24].

The global sodium undecylenate market, valued at USD 150 million in 2024, demonstrates significant growth potential with projected expansion to USD 350 million by 2033, reflecting a compound annual growth rate of 10% [23] [25]. This growth drives the need for more efficient and scalable production methodologies [24] [25].

Industrial production typically employs large-scale reactor systems capable of handling substantial quantities of raw materials while maintaining precise temperature and pressure control [23] [24]. The process begins with the preparation of undecylenic acid from castor oil through vacuum distillation or pyrolysis techniques [26] [27] [28]. Castor oil, containing ricinoleic acid as the major fatty acid component, undergoes thermal cracking at temperatures ranging from 530°C to 575°C to produce undecylenic acid and heptaldehyde [29] [6].

The vacuum distillation process operates under reduced pressure conditions to minimize thermal decomposition while achieving effective separation of undecylenic acid from other pyrolysis products [26] [30]. Industrial vacuum distillation systems maintain temperatures between 700°C and achieve recovery rates of 90-110% for target fatty acids [6] [30].

Manufacturing facilities incorporate advanced process control systems to monitor critical parameters such as temperature profiles, residence times, and product composition [29] [31]. These systems ensure consistent product quality while optimizing energy efficiency and minimizing waste generation [29] [24].

Production MethodScale/ValueGrowth RateReference
Laboratory Scale10.02 g monomerResearch level [1] [2]
Industrial Scale (Current)Multi-kilogram batchesCommercial production [23] [24]
Market Value (2024)USD 150 MillionBaseline [23] [25]
Market Value (2033 Projected)USD 350 Million10% CAGR [23] [25]

Purification and Fractionation Processes

Purification and fractionation represent critical steps in sodium undecylenate production, determining the final product quality and suitability for specific applications [1] [2]. These processes remove impurities, separate different molecular weight fractions, and prepare the material for final packaging and distribution [32] [33] [34].

Ultrafiltration Membrane Applications

Ultrafiltration membrane technology serves as an essential purification method for sodium undecylenate and its polymeric derivatives [1] [2] [32] [33]. This pressure-driven separation process utilizes semipermeable membranes with defined molecular weight cutoffs to fractionate materials based on size exclusion principles [35] [36] [34].

The ultrafiltration process employs membranes with molecular weight cutoffs typically ranging from 1,000 to 300,000 Daltons, with 3,000 Da cutoff membranes proving particularly effective for sodium undecylenate purification [1] [2] [34]. These membranes operate under transmembrane pressures of 4 to 100 psig, with typical operating pressures below 30 psig to maintain membrane integrity [33] [36].

Ultrafiltration systems utilize hollow fiber membrane configurations that provide large surface areas for efficient separation [32] [35] [36]. The process involves dissolving the crude product in water and passing the solution through the ultrafiltration membrane, which retains high molecular weight impurities while allowing the target product to pass through [1] [2].

The separation mechanism relies primarily on size exclusion, where particles larger than the membrane pore size are retained while smaller molecules pass through with the permeate [33] [37]. Surface chemistry interactions between the membrane material and the solutes can also influence separation efficiency [36] [37].

Research demonstrates that ultrafiltration effectively removes unreacted monomers, catalyst residues, and high molecular weight byproducts from the polymerization reaction [1] [2]. The process achieves high recovery rates while maintaining product quality and reducing processing time compared to conventional precipitation methods [32] [38].

Process StepSpecificationReference
Ultrafiltration Membrane Cutoff (Da)3,000 [1] [2]
Membrane TypeMolecular weight cutoff membrane [1] [2]
Purification MethodDissolving in water and membrane passage [1] [2]
Overall Yield (%)57.6 [1] [2]

Lyophilization Optimization

Lyophilization, also known as freeze-drying, represents the final step in sodium undecylenate processing, converting the aqueous solution into a stable, dry powder form [1] [2] [39] [40]. This low-temperature dehydration process preserves the chemical structure and biological activity of the product while extending shelf life and facilitating storage and transportation [41] [42].

The lyophilization process consists of three distinct phases: freezing, primary drying (sublimation), and secondary drying (desorption) [39] [40] [43]. Each phase requires precise control of temperature, pressure, and time parameters to achieve optimal results [42] [44].

During the freezing phase, the aqueous sodium undecylenate solution undergoes controlled cooling to temperatures below -40°C [42] [44]. The freezing rate influences ice crystal formation, which directly affects the efficiency of subsequent sublimation steps [41] [40]. Rapid freezing produces smaller ice crystals that facilitate faster drying, while controlled freezing rates prevent structural damage to the product [40] [42].

Primary drying occurs under vacuum conditions where chamber pressure is reduced below the triple point of water, typically to pressures of 0.1 to 0.5 mbar [43] [42]. Sublimation removes approximately 95% of the water content through direct transition from ice to vapor phase [40] [43]. The shelf temperature is carefully controlled to provide sufficient energy for sublimation while preventing product collapse or melting [42] [45].

Secondary drying removes residual bound water through desorption at elevated temperatures under continued vacuum conditions [40] [43] [42]. This phase typically operates at temperatures between 20°C to 60°C depending on the product characteristics and desired final moisture content [42] [44].

Optimization of lyophilization cycles involves careful consideration of multiple parameters including product formulation, fill volume, container geometry, and equipment capabilities [45] [44]. Advanced process analytical technology enables real-time monitoring of product temperature and moisture content, allowing for dynamic adjustment of process parameters [45] [44].

Modern lyophilization systems incorporate sophisticated control algorithms that optimize cycle time while maintaining product quality [45] [44]. These systems can reduce primary drying time by up to 62% compared to conventional single-setpoint cycles through implementation of variable pressure and temperature profiles [45].

The final lyophilized sodium undecylenate appears as a white powder with excellent reconstitution properties and extended stability under appropriate storage conditions [1] [2] [46]. Proper optimization of the lyophilization process ensures preservation of the chemical and physical properties essential for subsequent applications [42] [46].

Process ParameterSpecificationReference
Final ProcessingLyophilization [1] [2]
Final Product Mass (g)6.0607 [1] [2]
Product FormWhite powder [1] [2]
Storage Temperature-20°C [8] [11]

Molecular Architecture Analysis

The molecular architecture of sodium undecylenate demonstrates the complex structural transformations that occur when undecylenic acid undergoes neutralization with sodium hydroxide. The compound exhibits a molecular formula of C₁₁H₁₉NaO₂ with a molecular weight of 206.26 g/mol [1] [2] [3]. This represents an increase of 22 atomic mass units compared to the parent undecylenic acid (C₁₁H₂₀O₂, 184.28 g/mol), reflecting the replacement of the acidic hydrogen with a sodium cation [5] [6].

The structural transformation from acid to salt fundamentally alters the electronic distribution within the molecule. Where undecylenic acid contains a neutral carboxyl group (-COOH), sodium undecylenate features an ionized carboxylate group (-COO⁻) coordinated to a sodium cation (Na⁺) [1] [3] [7]. This ionization significantly enhances the compound's water solubility compared to the parent acid, which is essentially insoluble in aqueous media [8] [9].

The overall molecular geometry retains the characteristic eleven-carbon chain structure with the terminal double bond preserved in the 10-position. The IUPAC designation as sodium undec-10-enoate reflects this structural arrangement, where the ene suffix indicates the presence of the alkene functionality [2] [4] [10]. The canonical SMILES representation (C=CCCCCCCCCC(=O)[O-].[Na+]) clearly illustrates the molecular connectivity and ionic nature of the compound [3] [10].

Carboxylate Group Configuration

The carboxylate group configuration in sodium undecylenate represents a fundamental departure from the hydrogen-bonded dimer structures characteristic of free carboxylic acids. In the parent undecylenic acid, the carboxyl groups engage in intermolecular hydrogen bonding, creating characteristic dimer formations that dominate the crystal structure [11] [12] [13]. These hydrogen bonds typically exhibit O-H- - - O=C interactions with distances around 2.53 Å and contribute significantly to the crystalline stability of the free acid [14] [15].

Upon neutralization, the carboxylate group adopts an ionic configuration where the negative charge is delocalized across both oxygen atoms through resonance stabilization [11] [16]. This delocalization creates a more stable ionic structure compared to the localized charge distribution in the protonated form. The infrared spectroscopic signature of the carboxylate group is distinctly different from the parent acid, with characteristic antisymmetric and symmetric stretching vibrations appearing at approximately 1560 cm⁻¹ and 1425 cm⁻¹, respectively [17] [18].

The coordination geometry around the carboxylate group involves interaction with sodium cations, creating extended ionic networks rather than discrete molecular dimers. This fundamental change in bonding pattern directly influences the crystalline structure and physical properties of the salt. The carboxylate oxygen atoms serve as coordination sites for multiple sodium cations, leading to complex three-dimensional ionic architectures [19] [20].

The electronic structure of the carboxylate group also influences the reactivity and stability of the compound. The electron-rich oxygen atoms can participate in coordination chemistry with various metal cations, explaining the ability to form diverse metal undecylenate salts such as zinc undecylenate and copper undecylenate [21] [22]. The ionic nature of the carboxylate group also enhances the compound's surfactant properties, contributing to its efficacy in cosmetic and pharmaceutical applications [8] [9].

Alkene Bond Positioning

The alkene bond positioning in sodium undecylenate maintains the distinctive terminal location characteristic of undecylenic acid derivatives. The double bond is positioned between carbons 10 and 11, creating what is termed a terminal or ω-position alkene [23] [24] [25]. This positioning is particularly significant as natural fatty acids rarely exhibit terminal double bonds, making undecylenic acid and its derivatives synthetic products derived primarily from the pyrolysis of ricinoleic acid from castor oil [24] [27].

The terminal alkene configuration imparts unique chemical reactivity to the molecule. Unlike internal double bonds that are relatively stable, terminal alkenes are more susceptible to various addition reactions and can serve as sites for polymerization [28] [29] [30]. This reactivity has been exploited in industrial applications, particularly in the synthesis of Nylon-11, where the terminal alkene provides a polymerization site [24] [27].

The geometric constraints imposed by the terminal position create specific steric effects that influence molecular packing in the crystal structure. The terminal vinyl group (=CH₂) projects from the end of the hydrocarbon chain, creating potential sites for intermolecular interactions [31] [30]. This positioning also affects the overall molecular dipole moment, as the electron-rich double bond is located at the periphery of the molecule rather than embedded within the hydrocarbon chain.

Spectroscopic analysis reveals that the terminal alkene retains its characteristic chemical shifts and vibrational frequencies even after salt formation. The C=C stretching vibration typically appears around 1640 cm⁻¹, while the terminal vinyl protons exhibit distinctive NMR signals [32] [33]. The preservation of these spectroscopic signatures confirms that salt formation does not significantly perturb the electronic environment of the terminal alkene.

The spatial arrangement of the terminal alkene relative to the carboxylate group creates opportunities for intramolecular interactions that may influence conformational preferences. Molecular modeling studies suggest that certain conformations allow for weak interactions between the π-electron system of the alkene and the ionic carboxylate group, potentially stabilizing specific molecular conformations in solution and solid phases [34] [35].

Crystallographic Studies

Crystallographic studies of sodium undecylenate and related carboxylate salts reveal complex structural arrangements that differ significantly from the simple ionic models often assumed for such compounds. While specific crystallographic data for sodium undecylenate remains limited in the available literature, extensive studies on related fatty acid sodium salts and carboxylate compounds provide valuable insights into the expected structural characteristics [36] [37] [19].

Sodium carboxylate compounds typically crystallize in structures where sodium cations are surrounded by distorted octahedral arrangements of oxygen atoms. In the case of sodium phenoxyacetate hemihydrate, crystallographic analysis revealed that sodium ions are coordinated by five oxygen atoms from four carboxylate groups plus one water molecule, adopting a monoclinic space group A2/a with specific lattice parameters [19]. This coordination pattern suggests that sodium undecylenate likely exhibits similar octahedral coordination environments around the sodium centers.

The general structural pattern observed in fatty acid sodium salts involves the formation of lamellar structures where hydrocarbon chains pack together while ionic head groups create separate polar regions [17] [20] [18]. These structures exhibit characteristic d-spacings that increase with chain length, as demonstrated by small-angle X-ray scattering studies of related compounds. For undecylenic acid sodium salt, the expected d-spacing would be intermediate between shorter and longer chain analogs.

Crystallographic studies of related metal carboxylate compounds reveal that the presence of unsaturated bonds in the hydrocarbon chain can significantly influence crystal packing. The terminal double bond in sodium undecylenate introduces geometric constraints that affect how molecules pack together in the solid state. Unlike saturated fatty acid salts that can achieve close chain packing through van der Waals interactions, the terminal alkene creates steric hindrance that may lead to different packing arrangements [15] [38].

Temperature-dependent polymorphism is a common feature of fatty acid salts, and sodium undecylenate likely exhibits similar behavior. Studies on related sodium fatty acid salts have identified multiple crystalline forms that interconvert with temperature changes. These polymorphic transitions are often associated with changes in chain packing and ionic coordination, leading to distinct X-ray diffraction patterns and thermal properties [18] [39].

The formation of crystal hydrates represents another important structural consideration. Many sodium carboxylate compounds incorporate water molecules into their crystal structures, where water serves as additional coordination sites for sodium cations and contributes to hydrogen bonding networks [19] [40]. The hydration behavior of sodium undecylenate would depend on crystallization conditions and could significantly influence the observed crystal structure.

Powder diffraction studies would be particularly valuable for characterizing sodium undecylenate, as this technique can identify polymorphic forms and provide unit cell parameters even when single crystals are not available. The characteristic diffraction patterns could serve as fingerprints for identifying the compound and assessing its purity in commercial preparations [17] [41].

Comparative Analysis with Parent Compound (Undecylenic Acid)

The comparative analysis between sodium undecylenate and its parent compound, undecylenic acid, reveals fundamental differences in molecular organization, intermolecular forces, and physical properties that arise from the ionization of the carboxyl group. These differences have profound implications for the compound's behavior in various applications and environments [5] [23] .

From a molecular architecture perspective, the transformation from acid to salt involves the replacement of hydrogen bonding interactions with ionic coordination. Undecylenic acid forms characteristic carboxylic acid dimers through O-H- - - O=C hydrogen bonds with typical bond distances of approximately 2.6-2.7 Å [13] [14]. These dimers serve as the fundamental building blocks for crystal structure formation and contribute to the acid's melting point of 24.5°C and characteristic crystalline polymorphs [6] [39].

In contrast, sodium undecylenate exhibits ionic interactions where the carboxylate anions coordinate with sodium cations through electrostatic forces. These ionic interactions are generally stronger than hydrogen bonds, leading to higher melting points and greater thermal stability for the salt compared to the free acid [17] [18]. The ionic nature also dramatically enhances water solubility, as the salt readily dissolves in polar solvents while the parent acid remains essentially insoluble [8] [42].

The infrared spectroscopic signatures provide clear evidence for the structural transformation. Undecylenic acid exhibits characteristic features including a broad O-H stretching band around 3000-2500 cm⁻¹, C=O stretching at 1703 cm⁻¹, and satellite bands associated with hydrogen bonding interactions [17] [39]. Upon salt formation, these features are replaced by carboxylate stretching vibrations at 1560 cm⁻¹ (antisymmetric) and 1425 cm⁻¹ (symmetric), clearly indicating the ionization state [17] [18].

Crystal packing differences between the acid and salt reflect the change from hydrogen-bonded molecular dimers to extended ionic networks. Undecylenic acid likely exhibits lamellar packing similar to other fatty acids, with head-to-head acid dimers separated by interdigitated hydrocarbon chains [17] [39]. The sodium salt, however, would adopt structures where carboxylate groups coordinate to multiple sodium cations, creating three-dimensional ionic frameworks interspersed with hydrocarbon chain regions [19] [20].

The terminal alkene functionality remains unchanged in both compounds, preserving the characteristic reactivity associated with the C=C double bond. However, the altered electronic environment around the carboxylate group may influence the overall molecular dipole moment and polarizability, potentially affecting how the alkene participates in intermolecular interactions [28] [31].

Thermal behavior represents another significant point of comparison. Undecylenic acid undergoes thermal decomposition around 275°C, with the decomposition likely initiated by decarboxylation or alkene isomerization [6] [39]. Sodium undecylenate would be expected to exhibit different thermal stability patterns, with the ionic structure potentially providing enhanced thermal stability at moderate temperatures while possibly undergoing different decomposition pathways at elevated temperatures [17] [18].

The biological activity profiles also differ significantly between the acid and salt forms. While both compounds exhibit antifungal properties, the enhanced water solubility of the sodium salt improves bioavailability and allows for formulation in aqueous systems [8] [43] [24]. The ionic nature may also influence membrane permeability and cellular uptake mechanisms, potentially affecting the compound's efficacy in biological applications .

Surface activity and emulsification properties represent practical differences arising from the structural transformation. The amphiphilic nature of both compounds allows them to function as surfactants, but the ionic head group in sodium undecylenate typically provides superior emulsification capabilities compared to the hydrogen-bonded carboxyl groups in the free acid [8] [9]. This enhanced surface activity contributes to the salt's utility in cosmetic and personal care formulations [45] [46].

pH stability represents a critical difference between the two forms. Undecylenic acid maintains its molecular structure across a wide pH range, while sodium undecylenate can undergo protonation in acidic conditions to regenerate the free acid [43] [46]. This pH-dependent interconversion has important implications for formulation stability and biological activity, as the active form may vary depending on the local pH environment [47].

UNII

V50TG7E11W

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 5 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 2 of 5 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

3398-33-2

Wikipedia

Sodium undecylenate

Use Classification

Cosmetics -> Cleansing; Preservative

Dates

Last modified: 08-16-2023

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